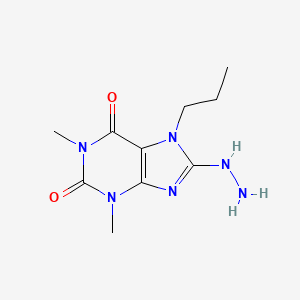![molecular formula C18H19N5O2 B5819035 2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)
2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione, commonly known as CPI-1189, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoindoline compounds and is known to interact with various receptors in the central nervous system.
Mécanisme D'action
The exact mechanism of action of CPI-1189 is not fully understood. However, it is known to interact with various receptors in the central nervous system, including dopamine D2, serotonin 5-HT1A, and sigma-1 receptors. It has been suggested that CPI-1189 may act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It may also interact with sigma-1 receptors, which are involved in various cellular processes, including calcium signaling and neuronal protection.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have potential neuroprotective effects, including the ability to protect against oxidative stress and inflammation. CPI-1189 has also been shown to have potential antipsychotic, antidepressant, and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPI-1189 for lab experiments is its ability to interact with multiple receptors in the central nervous system. This makes it a potentially useful tool for studying various neurological and psychiatric disorders. However, one of the main limitations of CPI-1189 is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of CPI-1189. One potential direction is the further exploration of its potential therapeutic applications, including its use in the treatment of schizophrenia, depression, anxiety, and other psychiatric disorders. Another potential direction is the study of its potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CPI-1189 and its interactions with various receptors in the central nervous system.
Méthodes De Synthèse
The synthesis of CPI-1189 is a complex process that involves several steps. The first step involves the reaction of 2,3-dichlorophthalic anhydride with 2-aminopyrimidine to form 2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with 1-(4-piperazinyl) ethanone to form CPI-1189. The final product is obtained after several purification steps.
Applications De Recherche Scientifique
CPI-1189 has been extensively studied for its potential therapeutic applications. It has been shown to interact with various receptors in the central nervous system, including dopamine D2, serotonin 5-HT1A, and sigma-1 receptors. It has been studied for its potential use in the treatment of schizophrenia, depression, anxiety, and other psychiatric disorders. CPI-1189 has also been shown to have potential neuroprotective effects and has been studied for its use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-16-14-4-1-2-5-15(14)17(25)23(16)13-10-21-8-11-22(12-9-21)18-19-6-3-7-20-18/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFQBFYOIPUMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5818958.png)
![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5818966.png)
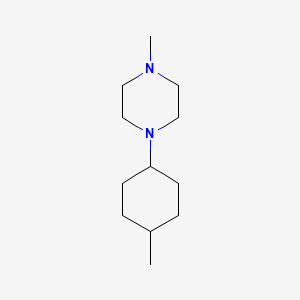
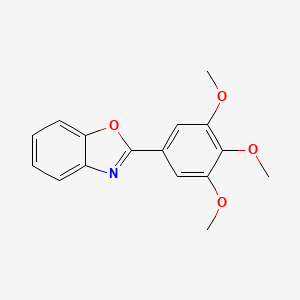
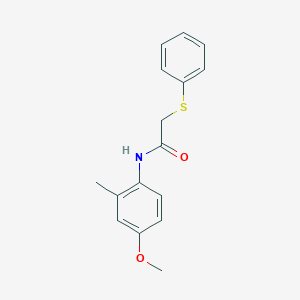
![1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5819000.png)
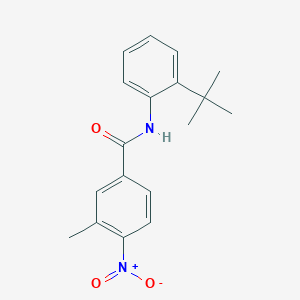
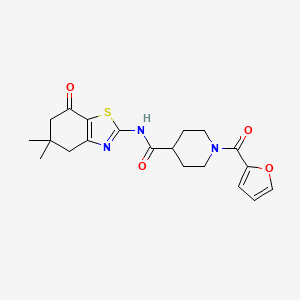
![5-amino-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B5819018.png)
![ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5819021.png)

![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)
